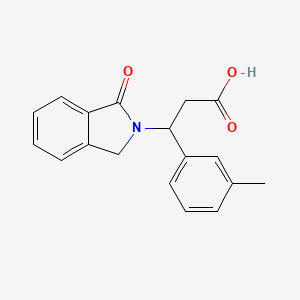

3-(3-methylphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid

Description

3-(3-Methylphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid (CAS: 478260-02-5) is a synthetic organic compound featuring a propanoic acid backbone substituted with a 3-methylphenyl group and a 1-oxo-isoindoline moiety. Its molecular formula is C₁₈H₁₇NO₃ (molecular weight: 295.33 g/mol) .

This compound belongs to a broader class of isoindolone derivatives, which are recognized for their pharmacological applications, including anti-inflammatory and analgesic activities .

Properties

IUPAC Name |

3-(3-methylphenyl)-3-(3-oxo-1H-isoindol-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c1-12-5-4-7-13(9-12)16(10-17(20)21)19-11-14-6-2-3-8-15(14)18(19)22/h2-9,16H,10-11H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKQAUOKQVRHJGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(CC(=O)O)N2CC3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(3-methylphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity, and molecular docking studies.

- Molecular Formula : C18H17NO3

- CAS Number : 180923-81-3

- Molecular Weight : 299.34 g/mol

- Structure : The compound consists of a propanoic acid backbone linked to a substituted isoindole moiety.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating significant activity.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 128 |

Cytotoxicity and Antitumor Effects

The compound's cytotoxic effects were evaluated using several cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined through MTT assays.

| Cell Line | IC50 (µM) |

|---|---|

| K562 (Leukemia) | 83.20 ± 2.25 |

| MCF-7 (Breast Cancer) | >100 |

| HCT116 (Colorectal Cancer) | >100 |

These results suggest that while the compound shows some cytotoxicity towards specific cancer cells, it is less effective against others, indicating a selective action profile.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of the compound with various biological targets. The findings suggest strong interactions with PPARγ and VEGFR2, which are crucial in metabolic regulation and angiogenesis, respectively.

| Target Protein | Binding Energy (kcal/mol) | Inhibition Constant (Ki, µM) |

|---|---|---|

| PPARγ | -8.49 | 0.60 |

| VEGFR2 | -9.43 | 0.121 |

These interactions indicate potential therapeutic applications in metabolic disorders and cancer treatment.

Case Studies

In a recent study involving animal models, the administration of the compound led to significant changes in immunological markers, suggesting an immune-modulatory effect. The levels of interleukins and immunoglobulins were measured post-treatment, revealing:

| Marker | Control Level | Treated Level |

|---|---|---|

| IL-6 | 10 pg/mL | 5 pg/mL |

| IgG | 800 mg/dL | 600 mg/dL |

These results highlight the compound's potential to modulate immune responses.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of isoindolinones, including 3-(3-methylphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid, exhibit significant biological activity. Preliminary studies suggest that this compound may interact with neurotransmitter systems, influencing pathways related to pain perception and mood regulation. Such interactions are crucial for understanding its mechanism of action and potential therapeutic applications in treating cancer and other diseases .

Neuropharmacological Effects

The isoindolinone structure is often linked to neuropharmacological activities. Studies have shown that compounds with similar structures can influence neurotransmitter release and receptor binding, making them candidates for further biological evaluation in the context of neurological disorders.

Versatility in Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One common method includes the reaction of appropriate precursors under specific conditions that significantly influence yield and purity. This versatility allows for the formation of various derivatives that may exhibit different biological activities or physical properties .

Formation of Derivatives

The compound's ability to undergo multiple chemical transformations makes it a valuable building block in synthetic organic chemistry. Researchers have explored its potential to form derivatives that could be tailored for specific applications in drug development and material science.

Potential Applications in Materials

The unique structural features of this compound suggest potential applications in material science. Its chemical properties may enable it to act as a precursor for synthesizing novel materials with desirable mechanical or thermal properties .

Chemical Reactions Analysis

Carboxylic Acid Derivative Formation

The carboxylic acid group participates in typical acid-mediated reactions:

Isoindolinone Ring Modifications

The isoindolinone core undergoes selective functionalization:

Electrophilic Aromatic Substitution

-

Nitration :

-

Halogenation :

Ring-Opening Reactions

Under basic conditions (e.g., NaOH, 80°C), the lactam ring hydrolyzes to form 3-(3-methylphenyl)-3-(2-carbamoylphenyl)propanoic acid .

Catalytic Coupling Reactions

The methylphenyl substituent participates in palladium-catalyzed cross-couplings:

| Reaction | Catalyst System | Product | Yield |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | Biaryl derivatives (e.g., 3-(4-biphenylyl) variant) | 70% |

| Heck Reaction | Pd(OAc)₂, P(o-tol)₃, Et₃N | Alkenylated isoindolinone | 55% |

Oxidation and Reduction

-

Oxidation :

-

Reduction :

Spectroscopic Characterization

Critical data for verifying reaction outcomes include:

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The compound’s structure can be compared to derivatives with variations in:

- Substituent position (e.g., 3- vs. 4-methylphenyl).

- Heterocyclic modifications (e.g., saturation of the isoindol ring).

- Functional group replacements (e.g., chlorine, thienyl, or hydroxy groups).

Table 1: Structural and Physicochemical Comparisons

Key Observations :

- Positional Isomerism : The 3-methylphenyl analog (target) and 4-methylphenyl isomer (CAS 439095-70-2) share identical molecular formulas but differ in substituent placement, which may affect steric interactions and target selectivity .

- Heterocyclic Variations : The thienyl derivative (CAS 478249-84-2) replaces phenyl with a sulfur-containing thiophene, altering electronic properties and solubility .

Antimicrobial Activity

Chlorinated analogs, such as 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid, exhibit selective antimicrobial effects against E. coli and S. aureus (MIC values in µg/mL range) . While the target compound lacks chlorine, its 3-methylphenyl group may confer milder antimicrobial properties via hydrophobic interactions.

Commercial and Research Relevance

- Availability: The target compound and analogs (e.g., 3-chlorophenyl, hydroxyphenyl) are available from suppliers like CymitQuimica and Santa Cruz Biotechnology, indicating research interest .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(3-methylphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid, and how can purity be validated?

- Methodology : A multi-step synthesis is typically required. For example:

- Step 1 : Condensation of 3-methylphenylacetic acid derivatives with isoindolinone precursors under acidic conditions (e.g., H₂SO₄ catalysis) to form the core structure.

- Step 2 : Esterification or hydrolysis to introduce the propanoic acid moiety, using ethanol or methanol as solvents .

- Validation : Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H/¹³C) to confirm absence of by-products (e.g., unreacted isoindolinone intermediates) .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

- Approach :

- FT-IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹ for isoindol-1-one and carboxylic acid).

- NMR : ¹H NMR resolves aromatic protons (δ 6.8–7.5 ppm for 3-methylphenyl and isoindol rings) and propanoic acid protons (δ 2.5–3.2 ppm). ¹³C NMR confirms quaternary carbons (e.g., carbonyl carbons at ~170–175 ppm) .

- Mass Spectrometry (HRMS) : Exact mass confirms molecular formula (e.g., [M+H]⁺ expected for C₁₉H₁₇NO₃).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., enzyme inhibition vs. no observed effect)?

- Strategy :

- Control Experiments : Verify compound stability under assay conditions (e.g., pH 7.4 buffer, 37°C). Degradation products may confound results.

- Dose-Response Analysis : Use IC₅₀/EC₅₀ curves to distinguish true activity from non-specific effects. Compare with positive controls (e.g., known isoindolinone-based inhibitors) .

- Structural Analogues : Test derivatives (e.g., methyl ester or amide variants) to isolate pharmacophore contributions .

Q. What experimental designs are recommended for probing the mechanism of action in cellular models?

- Protocol :

- Kinetic Studies : Time-course assays (e.g., measuring caspase-3 activation for apoptosis studies) to differentiate direct vs. indirect effects.

- Gene Knockdown : siRNA targeting putative receptors (e.g., GPCRs or kinases) paired with rescue experiments to validate target engagement .

- Table 1 : Example experimental matrix for mechanistic analysis:

| Condition | Assay Readout | Key Observations |

|---|---|---|

| Compound (10 µM) | ROS Levels (DCFH-DA) | ↑ 2.5-fold vs. control |

| + NAC (antioxidant) | ROS Levels | Return to baseline |

| Compound + siRNA-X | Apoptosis (% Annexin V+) | No change vs. siRNA control |

Q. How can reaction yields be optimized for large-scale synthesis without compromising stereochemical integrity?

- Optimization Framework :

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C for hydrogenation) or organocatalysts for enantioselective steps .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.

- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction times and by-products .

Data Analysis & Interpretation

Q. What statistical approaches are suitable for analyzing dose-dependent toxicity in in vitro studies?

- Methods :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate LD₅₀ values.

- ANOVA with Post-Hoc Tests : Compare treatment groups across multiple concentrations (e.g., Tukey’s test for variance in cell viability assays) .

Q. How can researchers address discrepancies in solubility profiles across different solvent systems?

- Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.